molecular formula C12H11ClN2O4 B12922683 4-Chloro-1-((3-methoxyphenoxy)methyl)-1H-pyrazole-3-carboxylic acid

4-Chloro-1-((3-methoxyphenoxy)methyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B12922683
M. Wt: 282.68 g/mol
InChI Key: UROFCKWCARGROM-UHFFFAOYSA-N
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Description

4-Chloro-1-((3-methoxyphenoxy)methyl)-1H-pyrazole-3-carboxylic acid is a chemical compound that belongs to the class of pyrazole carboxylic acids This compound is characterized by the presence of a chloro group, a methoxyphenoxy group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-((3-methoxyphenoxy)methyl)-1H-pyrazole-3-carboxylic acid typically involves multiple steps. One common method includes the reaction of 4-chloropyrazole with 3-methoxyphenol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-((3-methoxyphenoxy)methyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

4-Chloro-1-((3-methoxyphenoxy)methyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-1-((3-methoxyphenoxy)methyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-1-((3-hydroxyphenoxy)methyl)-1H-pyrazole-3-carboxylic acid
  • 4-Chloro-1-((3-ethoxyphenoxy)methyl)-1H-pyrazole-3-carboxylic acid
  • 4-Chloro-1-((3-methylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid

Uniqueness

4-Chloro-1-((3-methoxyphenoxy)methyl)-1H-pyrazole-3-carboxylic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with specific molecular targets compared to similar compounds.

Properties

Molecular Formula

C12H11ClN2O4

Molecular Weight

282.68 g/mol

IUPAC Name

4-chloro-1-[(3-methoxyphenoxy)methyl]pyrazole-3-carboxylic acid

InChI

InChI=1S/C12H11ClN2O4/c1-18-8-3-2-4-9(5-8)19-7-15-6-10(13)11(14-15)12(16)17/h2-6H,7H2,1H3,(H,16,17)

InChI Key

UROFCKWCARGROM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)OCN2C=C(C(=N2)C(=O)O)Cl

Origin of Product

United States

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